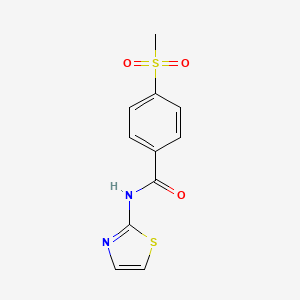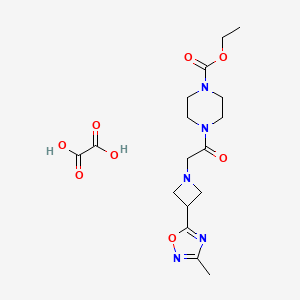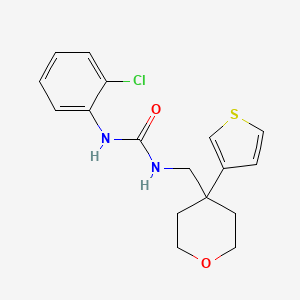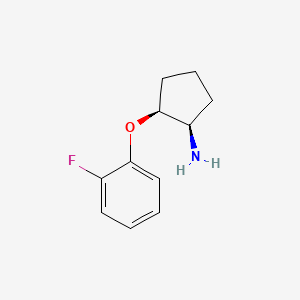
(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine is a chiral organic compound that features a cyclopentane ring substituted with an amine group and a fluorophenoxy group. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-fluorophenol.
Formation of Intermediate: Cyclopentanone undergoes a reaction with 2-fluorophenol in the presence of a base to form an intermediate compound.
Amine Introduction: The intermediate is then subjected to reductive amination using an appropriate amine source and reducing agent to introduce the amine group.
Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials to ensure the (1R,2S) configuration.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(2-Chlorophenoxy)cyclopentan-1-amine
- (1R,2S)-2-(2-Bromophenoxy)cyclopentan-1-amine
- (1R,2S)-2-(2-Methylphenoxy)cyclopentan-1-amine
Uniqueness
The presence of the fluorine atom in (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine imparts unique properties such as increased metabolic stability and altered electronic characteristics compared to its analogs with different substituents.
Conclusion
This compound is a versatile compound with potential applications in various fields Its unique stereochemistry and functional groups make it a valuable molecule for scientific research and industrial applications
Properties
CAS No. |
1807920-04-2 |
|---|---|
Molecular Formula |
C11H14FNO |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(1S,2R)-2-(2-fluorophenoxy)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14FNO/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,9,11H,3,5,7,13H2/t9-,11+/m0/s1 |
InChI Key |
FJVNCQVAONNZJP-GXSJLCMTSA-N |
SMILES |
C1CC(C(C1)OC2=CC=CC=C2F)N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)OC2=CC=CC=C2F)N |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2F)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2388520.png)
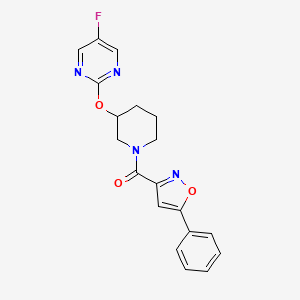
![N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2388524.png)
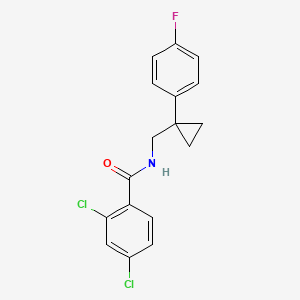
![ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2388527.png)
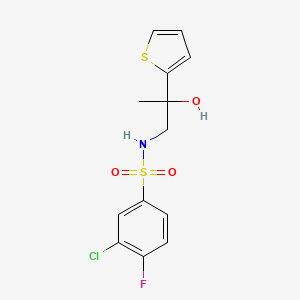
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2388530.png)
![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2388532.png)
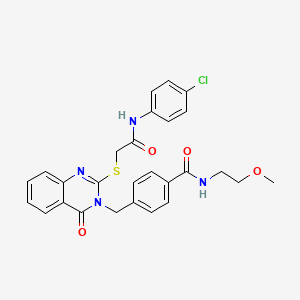
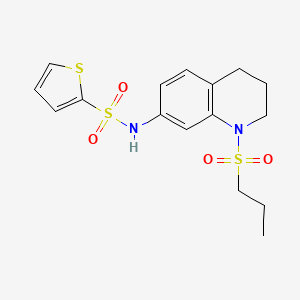
![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)
